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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lutetium-177 (¹⁷⁷Lu) labeled

Fibroblast Activation Protein Inhibitor (FAPI) radionuclide therapy, a promising strategy for

targeting the tumor microenvironment across a wide range of solid tumors. This document

outlines the underlying mechanism of action, summarizes key preclinical and clinical data, and

provides detailed protocols for essential experiments in the development and evaluation of

¹⁷⁷Lu-FAPI radiopharmaceuticals.

Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly

expressed on cancer-associated fibroblasts (CAFs) in the stroma of the majority of epithelial

cancers, while its presence in healthy adult tissues is minimal.[1][2] This differential expression

profile makes FAP an attractive target for both diagnostic imaging and therapeutic applications

in oncology.[3][4] ¹⁷⁷Lu-FAPI radionuclide therapy utilizes FAP-targeting small molecules or

peptides chelated to the beta-emitting radionuclide Lutetium-177, enabling targeted delivery of

cytotoxic radiation to the tumor microenvironment.[5][6]

Mechanism of Action
¹⁷⁷Lu-FAPI therapy operates on the principle of targeted radionuclide delivery. The FAPI ligand

binds with high affinity to FAP expressed on CAFs within the tumor stroma.[7][8] Following this

binding, the internalized ¹⁷⁷Lu emits beta particles with a mean energy of 134 keV and a
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maximum tissue penetration of approximately 2 mm. This localized radiation delivery induces

DNA damage and subsequent apoptosis in the surrounding tumor and stromal cells, leading to

tumor growth inhibition.[2][9] The relatively long half-life of ¹⁷⁷Lu (6.73 days) allows for

sustained radiation exposure to the tumor.

Signaling Pathways Involving FAP in the Tumor
Microenvironment
FAP plays a crucial role in tumorigenesis through its influence on various signaling pathways

that promote extracellular matrix remodeling, angiogenesis, and immune suppression.[1][7][10]

Understanding these pathways is critical for the rational design and application of FAP-targeted

therapies.
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Caption: FAP signaling in the tumor microenvironment.
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The following tables summarize key quantitative data from preclinical and clinical studies of

various ¹⁷⁷Lu-FAPI derivatives.

Table 1: Preclinical Biodistribution of ¹⁷⁷Lu-FAPI Derivatives in Tumor-Bearing Mice (% Injected

Dose per Gram - %ID/g)

Radiotrac
er

Tumor
Blood
(1h)

Liver (1h)
Kidneys
(1h)

Muscle
(1h)

Referenc
e

¹⁷⁷Lu-FAPI-

02
4.7 (2h) 0.8 0.9 1.5 0.2 [4]

¹⁷⁷Lu-FAPI-

46
~0.3 (3h) - - 1-2 (3h) - [11]

¹⁷⁷Lu-

DOTAGA.

(SA.FAPi)₂

- - - - - [12]

Note: Time points for data collection may vary between studies.

Table 2: Clinical Dosimetry of ¹⁷⁷Lu-FAPI Derivatives in Patients
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Radiotracer
Whole Body
(mSv/MBq
or Gy/GBq)

Kidneys
(Gy/GBq)

Red Marrow
(Gy/GBq)

Tumor
(Gy/GBq)

Reference

¹⁷⁷Lu-FAPI-04 - 0.25 ± 0.16 0.04 ± 0.002 0.33 - 0.62 [13][14]

¹⁷⁷Lu-FAPI-

XT

0.039 ± 0.013

Sv/GBq
- - - [5]

¹⁷⁷Lu-EB-

FAPI

(LNC1004)

0.17 ± 0.04

mSv/MBq
1.32 ± 0.69 0.11 ± 0.03 8.50 ± 12.36 [15][16]

¹⁷⁷Lu-

DOTA.SA.FA

Pi

- 0.618 ± 0.015 - 0.603 [17]

¹⁷⁷Lu-

DOTAGA.

(SA.FAPi)₂

- - - 6.70 [6][17]

¹⁷⁷Lu-FAP-

2286
0.07 ± 0.02 1.0 ± 0.6 0.05 ± 0.02

3.0 ± 2.7

(bone mets)
[18]

Table 3: Clinical Efficacy and Safety of ¹⁷⁷Lu-FAPI Therapy
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Radiotrac
er

Cancer
Type(s)

Number
of
Patients

Objective
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Notable
Grade ≥3
Toxicities

Referenc
e

¹⁷⁷Lu-FAPI-

XT

Sarcoma,

other solid

tumors

14 0% 35.7%
None

reported
[5]

¹⁷⁷Lu-EB-

FAPI

(LNC1004)

mRAIR-TC 12 25% 83%

Thrombocy

topenia,

Hematotoxi

city

[15][16]

¹⁷⁷Lu-EB-

FAPI

Various

solid

tumors

32
16% (5

PR)
53%

Thrombocy

topenia,

Leukopeni

a, Anemia

[3]

¹⁷⁷Lu-

DOTAGA.F

APi dimer

Breast

Cancer
7

28.5%

(PR)
71.5%

Pancytope

nia (1

patient)

[7]

¹⁷⁷Lu-

DOTAGA.

Glu.(FAPi)₂

Sarcoma 10

0%

(RECIST),

33.3%

(PERCIST)

22.3%

(RECIST),

50%

(PERCIST)

Not

specified
[1]

mRAIR-TC: metastatic Radioiodine-Refractory Thyroid Cancer; PR: Partial Response; RECIST:

Response Evaluation Criteria in Solid Tumors; PERCIST: PET Response Criteria in Solid

Tumors.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Protocol 1: Radiolabeling of FAPI Precursor with ¹⁷⁷Lu
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This protocol describes a general method for radiolabeling a DOTA-conjugated FAPI precursor

with ¹⁷⁷Lu. Optimization may be required for specific FAPI derivatives.

FAPI Precursor
(e.g., DOTA-FAPI-46)

Incubate
(e.g., 90-95°C, 15-30 min)

Ascorbic Acid Buffer
(pH 4.0-4.5)

¹⁷⁷LuCl₃

Purification
(e.g., C18 Sep-Pak cartridge)

Quality Control
(Radio-TLC/HPLC) ¹⁷⁷Lu-FAPI

>95% RCP

Click to download full resolution via product page

Caption: Workflow for ¹⁷⁷Lu-FAPI radiolabeling.

Materials:

DOTA-conjugated FAPI precursor (e.g., FAPI-46)

¹⁷⁷LuCl₃ solution in 0.05 M HCl

Ascorbic acid buffer (pH 4.0-4.5)

Sterile, metal-free reaction vial

Heating block or water bath

C18 Sep-Pak cartridge

Ethanol

Sterile water for injection

0.9% Saline

Radio-TLC or HPLC system for quality control
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Procedure:

In a sterile, metal-free reaction vial, combine the FAPI precursor (e.g., 10-20 µg) and the

ascorbic acid buffer.[19]

Add the ¹⁷⁷LuCl₃ solution to the vial. The amount of activity will depend on the desired

specific activity and batch size.

Gently mix the contents of the vial.

Incubate the reaction mixture at 90-95°C for 15-30 minutes.[19] The optimal temperature and

time may vary depending on the specific FAPI derivative.

After incubation, allow the vial to cool to room temperature.

For purification, precondition a C18 Sep-Pak cartridge by washing with ethanol followed by

sterile water.

Load the reaction mixture onto the C18 cartridge.

Wash the cartridge with sterile water to remove unreacted ¹⁷⁷LuCl₃.

Elute the ¹⁷⁷Lu-FAPI product from the cartridge using ethanol.

Dilute the final product with 0.9% saline for injection and pass it through a 0.22 µm sterile

filter.

Perform quality control to determine radiochemical purity (RCP) using radio-TLC or HPLC.

The RCP should be >95%.[20]

Protocol 2: In Vitro Cell Binding and Internalization
Assay
This protocol is for determining the binding affinity and internalization rate of ¹⁷⁷Lu-FAPI in FAP-

expressing cells.

Materials:
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FAP-expressing cell line (e.g., HT-1080-FAP) and a negative control cell line (e.g., wild-type

HT-1080)

Cell culture medium (e.g., DMEM with 10% FBS)

24-well plates

¹⁷⁷Lu-FAPI

Unlabeled FAPI for competition assay

Phosphate-buffered saline (PBS)

Glycine-HCl buffer (pH 2.5) for stripping surface-bound radioactivity

Gamma counter

Procedure:

Cell Seeding:

Seed the FAP-positive and FAP-negative cells in 24-well plates at a density of approximately

1-2 x 10⁵ cells per well.

Incubate for 24-48 hours to allow for cell attachment and growth.

Binding Assay:

Wash the cells twice with PBS.

Add fresh cell culture medium to each well.

For competition studies, add increasing concentrations of unlabeled FAPI to the designated

wells.

Add a constant amount of ¹⁷⁷Lu-FAPI (e.g., 37 kBq/well) to all wells.[21]

Incubate the plates at 37°C for 1 hour.[21]
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After incubation, aspirate the medium and wash the cells three times with ice-cold PBS.

Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).

Collect the cell lysate and measure the radioactivity using a gamma counter.

Calculate the specific binding by subtracting the non-specific binding (in the presence of a

high concentration of unlabeled FAPI) from the total binding.

Internalization Assay:

Following the incubation with ¹⁷⁷Lu-FAPI as described in the binding assay, aspirate the

medium.

To determine the surface-bound radioactivity, add ice-cold glycine-HCl buffer to the cells and

incubate for 5-10 minutes on ice.[22]

Collect the supernatant (containing the surface-bound fraction).

Wash the cells once with ice-cold PBS and collect the wash.

Lyse the remaining cells (containing the internalized fraction) with lysis buffer.

Measure the radioactivity in the surface-bound and internalized fractions using a gamma

counter.

Calculate the percentage of internalization as (internalized counts / (internalized counts +

surface-bound counts)) x 100.

Protocol 3: In Vivo Biodistribution Study in Mice
This protocol outlines the procedure for assessing the biodistribution of ¹⁷⁷Lu-FAPI in tumor-

bearing mice.
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Caption: Workflow for in vivo biodistribution study.
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Materials:

Tumor-bearing mice (e.g., BALB/c nude mice with HT-1080-FAP xenografts)

¹⁷⁷Lu-FAPI solution

Anesthesia (e.g., isoflurane)

Surgical instruments for dissection

Tubes for organ collection

Analytical balance

Gamma counter

Procedure:

Anesthetize the tumor-bearing mice.

Administer a known amount of ¹⁷⁷Lu-FAPI (e.g., 1.85 MBq/mouse) via tail vein injection.[12]

At predetermined time points (e.g., 1, 4, 24, 48, and 96 hours) post-injection, euthanize a

cohort of mice (typically 3-5 mice per time point).

Collect blood via cardiac puncture.

Dissect and collect major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach,

intestines, muscle, bone) and the tumor.

Weigh each tissue sample.

Measure the radioactivity in each tissue sample and in an aliquot of the injected dose

(standard) using a gamma counter.

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and

the tumor using the following formula: %ID/g = (Counts per minute in tissue / Weight of

tissue in g) / (Total counts per minute injected) x 100
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Clinical Considerations
Patient Selection: Patients with advanced, metastatic solid tumors that have progressed on

standard therapies are typically considered for ¹⁷⁷Lu-FAPI therapy.[5][23] Eligibility often

requires confirmation of FAP expression in tumors via a diagnostic PET scan using a Gallium-

68 labeled FAPI tracer (e.g., ⁶⁸Ga-FAPI-46).[23]

Dosimetry and Treatment Planning: Patient-specific dosimetry is crucial to optimize the

therapeutic dose while minimizing radiation exposure to healthy organs.[13][14][15] This

typically involves serial whole-body scintigraphy and/or SPECT/CT imaging at multiple time

points after administration of a diagnostic dose of ¹⁷⁷Lu-FAPI.[6] The absorbed doses to critical

organs, such as the kidneys and bone marrow, are calculated to determine the maximum

tolerable therapeutic activity.[13][14]

Administration and Monitoring: ¹⁷⁷Lu-FAPI is administered intravenously.[20] Patients are

monitored for any acute adverse reactions during and after the infusion. Regular follow-up,

including blood counts and assessment of renal and liver function, is essential to manage

potential toxicities.[24]

Toxicity Profile: The most commonly reported grade 3 or 4 toxicities associated with ¹⁷⁷Lu-FAPI

therapy are hematological, including thrombocytopenia, leukopenia, and anemia.[3][16] Most

adverse events are manageable with supportive care.[25]

Conclusion
¹⁷⁷Lu-FAPI radionuclide therapy represents a promising and innovative approach in oncology,

with the potential to treat a broad spectrum of solid tumors by targeting the tumor

microenvironment. The data summarized herein demonstrate its favorable safety profile and

encouraging therapeutic efficacy in early clinical studies. The provided protocols offer a

foundation for researchers and drug developers to further investigate and optimize this exciting

therapeutic modality. Further large-scale clinical trials are warranted to establish the long-term

efficacy and safety of ¹⁷⁷Lu-FAPI therapy.[5][26]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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